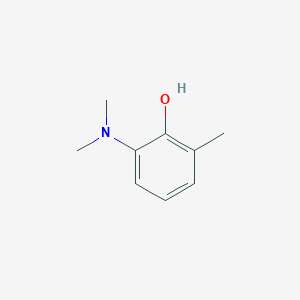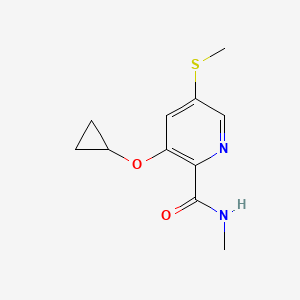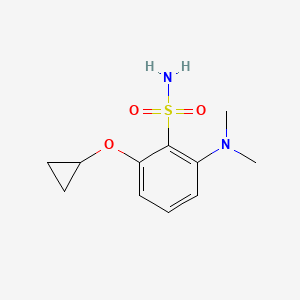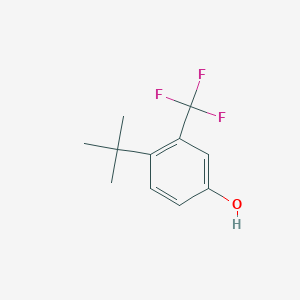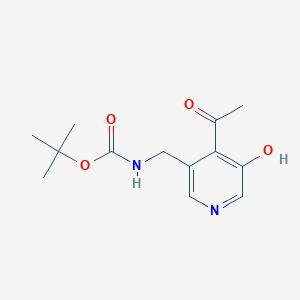
Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate: is a heterocyclic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl, hydroxyl, and carbamate groups, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 4-acetyl-5-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted carbamate derivatives.
科学的研究の応用
Chemistry: Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the synthesis of pharmacologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
作用機序
類似化合物との比較
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
- Tert-butyl (4-methylpyridin-3-yl)methylcarbamate
Comparison: Tert-butyl (4-acetyl-5-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity compared to its analogs. The hydroxyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
tert-butyl N-[(4-acetyl-5-hydroxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11-9(5-14-7-10(11)17)6-15-12(18)19-13(2,3)4/h5,7,17H,6H2,1-4H3,(H,15,18) |
InChIキー |
CPTIHQAOGLFUCC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=NC=C1CNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


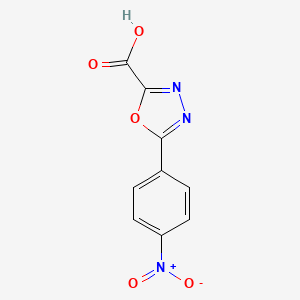
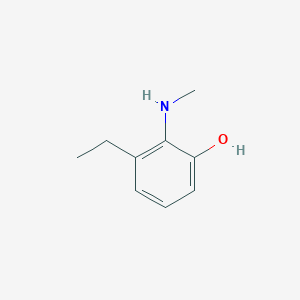
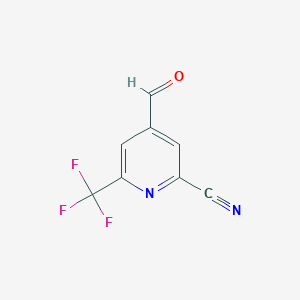
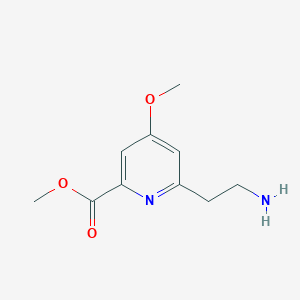
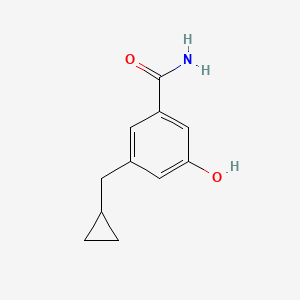
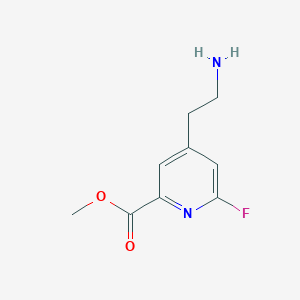
![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)

